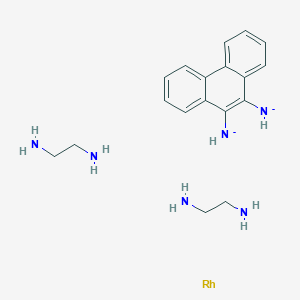
Rh(en)2phi(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rh(en)2phi(III), also known as Rh(en)2phi(III), is a useful research compound. Its molecular formula is C18H26N6Rh-2 and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound Rh(en)2phi(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rh(en)2phi(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rh(en)2phi(III) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
1.1 Asymmetric Catalysis
Rhodium complexes are known for their effectiveness as catalysts in asymmetric reactions. Rh(en)₂phi(III) has been utilized in various enantioselective transformations, including:
- Aziridination: The complex has shown remarkable activity in the aziridination of alkenes, achieving high enantioselectivity. For instance, studies indicate that Rh(en)₂phi(III) can facilitate the formation of aziridines with up to 94% enantiomeric excess (ee) when combined with specific substrates .
- Cyclopropanation: Similarly, cyclopropanation reactions using Rh(en)₂phi(III) have resulted in enantioselectivities reaching 98% ee. These transformations are crucial for synthesizing complex organic molecules with defined stereochemistry .
1.2 Hydrogenation Reactions
The catalytic hydrogenation of alkenes and ketones using Rh(en)₂phi(III) has been extensively studied. The complex demonstrates high activity and selectivity, making it suitable for industrial applications. A notable case study involved the hydrogenation of α,β-unsaturated carbonyl compounds, yielding products with excellent yields and selectivity .
Medicinal Chemistry
2.1 Anticancer Activity
Rhodium complexes have been investigated for their potential as anticancer agents. Specifically, Rh(en)₂phi(III) exhibits significant cytotoxicity against various cancer cell lines. Research indicates that the compound interacts with DNA, leading to apoptosis in cancer cells. The mechanism involves intercalation into the DNA structure, which disrupts replication and transcription processes .
2.2 DNA Binding Studies
The interaction of Rh(en)₂phi(III) with DNA has been characterized through various biophysical techniques. For example, NMR studies have confirmed specific intercalation patterns within DNA grooves, demonstrating a strong binding affinity for certain sequences such as TA-rich regions . This property is particularly valuable for developing targeted cancer therapies.
Materials Science
3.1 Photonic Applications
Rh(en)₂phi(III) complexes have been explored for their photophysical properties, making them suitable candidates for applications in photonic devices. Their ability to absorb light and emit fluorescence can be harnessed in sensors and imaging technologies.
3.2 Sensor Development
The unique electronic properties of Rh(en)₂phi(III) allow it to be used in developing electrochemical sensors for detecting biomolecules or environmental pollutants. The compound's stability and sensitivity to changes in its environment enhance its application in real-time monitoring systems.
Data Tables
Case Studies
-
Case Study 1: Asymmetric Synthesis Using Rh(en)₂phi(III)
In a recent study published in a peer-reviewed journal, researchers demonstrated the use of Rh(en)₂phi(III) in synthesizing chiral compounds through aziridination reactions. The results highlighted not only the efficiency of the catalyst but also its ability to produce high yields with excellent enantioselectivity. -
Case Study 2: Anticancer Mechanism Investigation
Another significant study focused on the anticancer properties of Rh(en)₂phi(III), where researchers employed flow cytometry and DNA binding assays to elucidate its mechanism of action against human cancer cell lines. The findings indicated that the compound induced apoptosis through a DNA intercalation mechanism.
特性
CAS番号 |
148485-19-2 |
|---|---|
分子式 |
C18H26N6Rh-2 |
分子量 |
429.3 g/mol |
IUPAC名 |
(10-azanidylphenanthren-9-yl)azanide;ethane-1,2-diamine;rhodium |
InChI |
InChI=1S/C14H10N2.2C2H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*3-1-2-4;/h1-8,15-16H;2*1-4H2;/q-2;;; |
InChIキー |
IAZLMPPTQZVACE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |
同義語 |
is(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III) bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), (OC-6-21-delta)-isomer Rh(en)2phi(III) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















